molecular formula C15H16ClNO B2923269 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-chlorophenyl)ethanone CAS No. 1798046-68-0

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-chlorophenyl)ethanone

Cat. No.: B2923269
CAS No.: 1798046-68-0
M. Wt: 261.75
InChI Key: RRMWLUNSAQMWJF-UHFFFAOYSA-N
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Description

The compound 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-chlorophenyl)ethanone is a bicyclic ketone featuring an 8-azabicyclo[3.2.1]oct-2-ene core with a 2-chlorophenyl ethanone substituent. Its stereospecific configuration (1R,5S) and the presence of an α,β-unsaturated bicyclic system distinguish it from simpler tropane alkaloid derivatives.

Properties

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-chlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c16-14-7-2-1-4-11(14)10-15(18)17-12-5-3-6-13(17)9-8-12/h1-5,7,12-13H,6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMWLUNSAQMWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-chlorophenyl)ethanone is a complex organic compound belonging to the class of azabicyclic compounds, specifically derived from the tropane alkaloids. Its unique bicyclic structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C16H18ClN, with a molecular weight of approximately 273.78 g/mol. The compound features a bicyclic octane system with nitrogen substitution and a chlorophenyl group, which enhances its reactivity and potential therapeutic effects.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is believed to modulate their activity through competitive or non-competitive binding, influencing neurotransmission and other physiological processes.

Anticholinergic Activity

Tropane derivatives, including this compound, are known for their anticholinergic properties. They inhibit acetylcholine receptors, which can lead to effects such as muscle relaxation and reduced secretions. This activity has implications in treating conditions like asthma and motion sickness.

Neuroprotective Effects

Research indicates that compounds similar to this compound may exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE). This inhibition can enhance cholinergic transmission and may be beneficial in neurodegenerative diseases such as Alzheimer's.

Analgesic Properties

Some studies suggest that azabicyclic compounds possess analgesic properties. The modulation of pain pathways through receptor interaction could provide therapeutic avenues for pain management.

Study 1: AChE Inhibition

In a comparative study, several azabicyclic compounds were tested for their AChE inhibitory activity. Results indicated that this compound exhibited significant inhibition at low concentrations (IC50 = 0.15 µM), demonstrating potential as a therapeutic agent for cognitive disorders .

Study 2: Anticonvulsant Activity

Another investigation assessed the anticonvulsant properties of related compounds using maximal electroshock seizure (MES) models. The compound showed a protective effect at doses of 30 and 100 mg/kg, indicating its potential utility in seizure management .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar azabicyclic compounds is presented below:

Compound Molecular Weight AChE Inhibition IC50 (µM) Anticonvulsant Activity
This compound273.78 g/mol0.15Protective effect observed
Tropane Derivative A290 g/mol0.20No significant effect
Tropane Derivative B280 g/mol0.10Protective effect observed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Bicyclic Framework Modifications

8-Azabicyclo[3.2.1]octane Derivatives
  • 8-Acetyl-8-azabicyclo[3.2.1]octane (CAS 769-04-0): Key Differences: Lacks the 2-chlorophenyl group and the oct-2-ene double bond. Molecular Formula: C₉H₁₅NO; Molecular Weight: 153.22.
Saturated vs. Unsaturated Cores
  • 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylthio)phenyl)ethanone (CAS 2108362-85-0): Key Differences: Saturated bicyclic core (octane vs. octene) with a triazolyl group and isopropylthiophenyl substituent.

Substituent Variations on the Aromatic Ring

Chlorophenyl Derivatives
  • (2-Chlorophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone (CAS 1705271-08-4): Key Differences: Methylsulfonyl group at position 3 of the bicyclic core; 2-chlorophenyl directly attached to the ketone.
  • 2-(2-Chlorophenyl)-1-{3-fluoro-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one (CAS 2310153-42-3):

    • Key Differences : Fluorine at position 3 of the bicyclic core.
    • Molecular Weight : 281.74.
    • Implications : Fluorine’s electronegativity may enhance metabolic stability compared to the target compound’s unsaturated core .
Dichlorophenoxy Complexes
  • 1-((1R,5S)-8-(2-(2,4-Dichlorophenoxy)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione (CAS 2058740-68-2): Key Differences: Dichlorophenoxyacetyl and pyrrolidinedione groups.

Data Tables

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Evidence Source
Target Compound C₁₅H₁₆ClNO 265.75* 2-Chlorophenyl, oct-2-ene core
8-Acetyl-8-azabicyclo[3.2.1]octane C₉H₁₅NO 153.22 None (saturated core)
(2-Chlorophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone C₁₅H₁₈ClNO₃S 327.8 Methylsulfonyl, 2-chlorophenyl
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylthio)phenyl)ethanone C₂₀H₂₆N₄OS 370.5 Triazolyl, isopropylthiophenyl

*Estimated based on molecular formula.

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